molecular formula C22H44O17 B179474 Hydroxyethyl starch CAS No. 9005-27-0

Hydroxyethyl starch

Cat. No. B179474
CAS RN: 9005-27-0
M. Wt: 580.6 g/mol
InChI Key: DNZMDASEFMLYBU-RNBXVSKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyethyl starch (HES) is a colloid used for medicinal practices that involve fluid replacement. It acts as a plasma substitute . HES is one of the most frequently used plasma substitutes .


Synthesis Analysis

In recent research, a novel ester of HES, i.e., HES-acetate was synthesized by acetylation of HES . The successful acetylation of HES was confirmed by Fourier Transform Infrared (FTIR) and Proton-Nuclear Magnetic Resonance (1H NMR) spectroscopic techniques .


Molecular Structure Analysis

Different types of hydroxyethyl starches are typically described by their average molecular weight, typically around 130 to 200 kDa . The method for analyzing the molecular structure of starch that perfectly reflects its rheological properties is size exclusion chromatography .


Chemical Reactions Analysis

Chemical modification of starch is based on the chemical reactivity of the constituent glucose monomers which are polyhydroxyl and can undergo several reactions . Starch can undergo reactions such as hydrolysis, esterification, etherification and oxidation .


Physical And Chemical Properties Analysis

The solution properties of hydroxyethyl starch (HES) vary significantly owing to different measurement parameters adopted and sample structures . The chemical properties of starch are dependent on the reactivity of starch which is a function of the polyhydroxyl functional groups in the constituent glucose monomers .

Scientific Research Applications

1. Nanomedicine

  • Application : HES is playing an attracting role as drug carriers in the field of nanomedicine . It has unique characteristics for drug delivery platforms, including good manufacture practice, biodegradability, biocompatibility, abundant groups for chemical modification, excellent water solubility, and tailorability .
  • Methods : Various types of HES based drug delivery systems are provided, including HES–drug conjugates, HES-based nano-assemblies, HES-based nanocapsules, and HES-based hydrogels .
  • Results : The available studies show that HES based drug delivery systems have significant potential for clinical translation .

2. Non-contrast Optical Coherence Tomography

  • Application : HES is used as a plasma expander fluid as an alternative to iodine contrast agents in non-contrast optical coherence tomography (OCT) for patients with coronary artery disease .
  • Methods : OCT enables physicians to clearly visualize coronary microstructures and provides precise assessment of procedural optimization following coronary stent implantation . HES solution is used as a flushing media to obtain clear images .
  • Results : This innovative non-contrast OCT imaging using hydroxyethyl starch solution demonstrated intracoronary images of equivalent quality to those obtained using conventional iodine contrast agent . The measurements of blood vessel diameter/volume and overall blood clearance levels showed comparable results between the paired images obtained using iodine contrast and non-contrast media .

3. Blood Volume Expander

  • Application : HES is used as a blood volume expander and plasma substitute .
  • Methods : An intravenous solution of HES is used to prevent shock following severe blood loss caused by trauma, surgery, or other issues .
  • Results : HES has been widely used for years as a clinical plasma volume expander .

4. Anti-tumor Treatments

  • Application : HES has been used as an anti-tumor component for different cancer treatments .
  • Methods : The specific methods of application in this context can vary widely depending on the type of cancer and the specific treatment regimen. It’s often used in conjunction with other therapeutic agents .
  • Results : While the specific outcomes can vary, the use of HES in this context is aimed at inhibiting tumor growth and improving patient outcomes .

5. Plasma Substitute

  • Application : HES is used as a plasma substitute in various medical procedures .
  • Methods : HES is administered intravenously to replace plasma volume in patients who have lost blood due to trauma, surgery, or other issues .
  • Results : The use of HES as a plasma substitute can help to stabilize patients and prevent shock following severe blood loss .

6. Anti-shock Component

  • Application : HES is used as an anti-shock component in surgeries .
  • Methods : HES is administered intravenously to prevent shock during surgical procedures .
  • Results : The use of HES as an anti-shock component can help to stabilize patients and prevent shock during surgeries .

Safety And Hazards

Hydroxyethyl starch is associated with an increased risk of death and kidney problems . It is recommended that these solutions should not be used routinely for patients with septic shock . Safety measures include avoiding contact with skin, eyes and clothing, avoiding ingestion and inhalation, and avoiding prolonged or repeated exposure .

Future Directions

Starch-based hydrogels have gained significant attention in biomedical applications as a type of drug delivery system due to their biocompatibility, biodegradability, and ability to absorb and release drugs . Starch-based hydrogels can serve as effective carriers for pharmaceutical compounds such as drugs and proteins to develop drug-loaded hydrogel systems, providing controlled release over an extended period .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O11.C6H12O6/c17-1-6-22-11-12-13(23-7-2-18)14(24-8-3-19)15(25-9-4-20)16(27-12)26-10-5-21;7-1-2-3(8)4(9)5(10)6(11)12-2/h12-21H,1-11H2;2-11H,1H2/t12-,13-,14+,15-,16+;2-,3-,4+,5-,6+/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZMDASEFMLYBU-RNBXVSKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCO)OCCO)OCCO)OCCO)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elohes

CAS RN

68512-26-5, 9005-27-0
Record name Starch, 2-hydroxyethyl ether, base-hydrolyzed
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Starch, 2-hydroxyethyl ether
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Starch, 2-hydroxyethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.749
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
42,400
Citations
C Jungheinrich, TA Neff - Clinical pharmacokinetics, 2005 - Springer
… Hydroxyethyl starch has recently become the … , hydroxyethyl starch 130/0.4, as well as the clinical availability of a solution using a previous hydroxyethyl starch type (hydroxyethyl starch …
Number of citations: 244 link.springer.com
SA Kozek-Langenecker - The Journal of the American Society of …, 2005 - pubs.asahq.org
This article has been selected for the Anesthesiology CME Program. After reading the article, go to http://www. asahq. org/journal-cme to take the test and apply for Category 1 credit. …
Number of citations: 373 pubs.asahq.org
BB Warren, ME Durieux - Anesthesia & Analgesia, 1997 - journals.lww.com
… Molecular weight distributions of various forms of hydroxyethyl starch (HES). Bar indicates the weight average molecular weight, the lines indicate the range of values. Albumin, a …
Number of citations: 192 journals.lww.com
D Chappell, M Jacob - Scandinavian journal of trauma, resuscitation and …, 2013 - Springer
Despite ongoing controversial expert discussions the European Medicines Agency (EMA) recently recommended to suspend marketing authorisations for hydroxyethyl starch. This …
Number of citations: 83 link.springer.com
J Treib, A Haass, G Pindur - Thrombosis and haemostasis, 1997 - thieme-connect.com
… Comparison of metabolic fates between 2-0-hydroxyethyl starch and … hydroxyethylation ratio of hydroxyethyl starch GmS) on … Influence of low molecular weight hydroxyethyl starch on he…
Number of citations: 293 www.thieme-connect.com
JP Nolan, MG Mythen - British Journal of Anaesthesia, 2013 - academic.oup.com
… evidence, on June 14, 2013, the Pharmacovigilance Risk Assessment Committee (PRAC) of the European Medicines Agency (EMA) concluded that the benefits of hydroxyethyl starch (…
Number of citations: 34 academic.oup.com
JA Myburgh, S Finfer, R Bellomo, L Billot… - … England Journal of …, 2012 - Mass Medical Soc
Background The safety and efficacy of hydroxyethyl starch (HES) for fluid resuscitation have not been fully evaluated, and adverse effects of HES on survival and renal function have …
Number of citations: 982 www.nejm.org
CJ Wiedermann - Wiener Klinische Wochenschrift, 2004 - Springer
Hydroxyethyl starch (HES) has come into widespread use for fluid management of acutely ill patients. Certain characteristic complications of HES, notably renal impairment, hemorrhage …
Number of citations: 99 link.springer.com
CF ERIKSEN, E Tønnesen, J Ingerslev… - Journal of Thrombosis …, 2009 - Elsevier
… Previous in vitro studies from our laboratory have suggested that hydroxyethyl starch (HES)‐induced dilutional coagulopathy is caused by acquired fibrinogen deficiency or dysfunction …
Number of citations: 211 www.sciencedirect.com
A Perner, N Haase, AB Guttormsen… - … England Journal of …, 2012 - Mass Medical Soc
Background Hydroxyethyl starch (HES) is widely used for fluid resuscitation in intensive care units (ICUs), but its safety and efficacy have not been established in patients with severe …
Number of citations: 206 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.